4-甲基-2-吗啉-4-基-1,3-噻唑-5-羧酸乙酯

描述

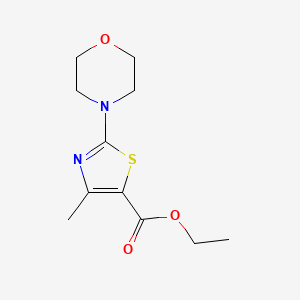

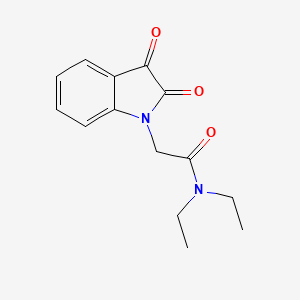

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular weight of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is 256.32 . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a solid at room temperature with a melting point of 101.5-102.0 °C . It has a molecular weight of 256.32 .科学研究应用

化学反应性和合成

4-甲基-2-吗啉-4-基-1,3-噻唑-5-羧酸乙酯已在各种化学反应和合成过程中得到研究。例如,5-甲基-4-(1,2,3-噻二唑-4-基)呋喃-2-羧酸乙酯与叔丁醇钾或碳酸钾等碱反应,生成不同的衍生物,例如 4-甲基硫代乙炔基呋喃和呋喃乙酸的硫代酰胺 (Remizov, Pevzner, & Petrov, 2019)。

抗菌活性

与 4-甲基-2-吗啉-4-基-1,3-噻唑-5-羧酸乙酯结构相似的化合物,如 2-(4-甲基-1,3-噻唑-5-基)乙基吖啶羧酸盐,已合成并对其抗菌活性进行了评估。这些研究包括了解反应的动力学特征和生成物的抗菌活性 (Markovich 等,2014)。

抗增殖筛选

已经对包括 4-甲基-2-吗啉-4-基-1,3-噻唑-5-羧酸乙酯变体在内的新型噻唑化合物的合成进行了研究,以评估其对乳腺癌细胞的抗癌活性。此类研究为这些化合物在肿瘤学中的潜在治疗应用提供了见解 (Sonar 等,2020)。

缓蚀

4-甲基-2-吗啉-4-基-1,3-噻唑-5-羧酸乙酯也因其缓蚀效率而受到研究,特别是在防止合金在酸性介质中腐蚀方面。该应用在材料科学和工程中对于保护金属表面具有重要意义 (Raviprabha & Bhat, 2019)。

未来方向

Thiazole derivatives, such as Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new drugs and biologically active agents based on the thiazole scaffold .

作用机制

Thiazoles

Thiazole is a heterocyclic compound that is found in many biologically active substances. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

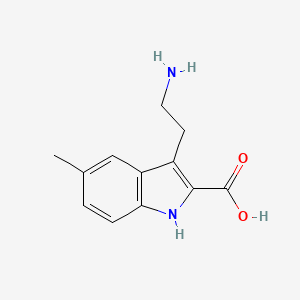

Indole derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-3-16-10(14)9-8(2)12-11(17-9)13-4-6-15-7-5-13/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMSACPPFJSKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-fluorophenyl)ethyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2513818.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2513828.png)

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2513830.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513833.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2513834.png)

![Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B2513837.png)